Diethyl itaconate
Overview
Description
Diethyl itaconate is a derivative of itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle . Itaconate has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity .
Synthesis Analysis
Itaconate is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate was first synthesized by a chemical method in 1836 . The synthesis of several cell-permeable derivatives of itaconate, such as dimethyl itaconate (DI), 4-octyl itaconate (4-OI), and ethyl itaconate (4-EI), has been carried out to imitate the action characteristics of endogenous itaconate .Scientific Research Applications
1. Biobased Elastomer Materials
Diethyl itaconate, obtained via esterification from itaconic acid and ethanol, is used in the fabrication of elastomer materials from biobased chemicals like myrcene, itaconic acid, ethanol, and nanosilica. These elastomers display properties comparable to petroleum-based elastomers and are significant for engineering applications (Lei et al., 2018).
2. Immunomodulatory and Anti-inflammatory Effects
Itaconate and its derivatives have shown significant roles in inflammation and immunity regulation. They modify cysteine sites on proteins related to inflammasomes, signal transduction, and cell death, thus impacting immunity and inflammation. This highlights its potential in treating inflammation and immune-related diseases (Lin et al., 2021).
3. Metabolic Effects and Regulation of Inflammation
Itaconate activates the anti-inflammatory transcription factor Nrf2 in macrophages, modifying proteins through alkylation of cysteine residues. This process helps regulate inflammation and modulate type I interferons, suggesting its crucial role as an anti-inflammatory metabolite (Mills et al., 2018).
4. Influence on Macrophage Metabolic Remodeling
Itaconate has been identified as a key metabolic determinant in the immunoregulatory response of macrophages, influencing oxidative stress and metabolic pathways. It activates nuclear factors and inhibits specific enzymes, playing a role in shifting macrophage states from pro- to anti-inflammatory (Li et al., 2020).
5. Bio-Based Elastomer for Oil-Resistance
Bio-based elastomers like poly(diethyl itaconate-co-isoprene) are synthesized for oil-resistance applications. These elastomers display tunable properties like glass transition temperatures and thermostability, comparable to conventional synthetic elastomers (Lei et al., 2016).
6. Antimicrobial Defense and Immunometabolism
Itaconate's role in immunometabolism and antimicrobial defense has been recognized, demonstrating its capability to regulate the innate immune response and potentially be harnessed therapeutically in inflammatory diseases (Hooftman & O’Neill, 2019).
Safety And Hazards
Future Directions
Itaconate and its derivatives have shown promising roles in future clinical applications, providing a theoretical basis for future research and treatment intervention . They have anti-inflammatory effects in preclinical models of various diseases, pointing to potential itaconate-based therapeutics for a range of inflammatory diseases .
properties
IUPAC Name |
diethyl 2-methylidenebutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVHSWKYCYFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27615-38-9 | |
Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27615-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062390 | |
Record name | Ethyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl itaconate | |
CAS RN |
2409-52-1 | |
Record name | 1,4-Diethyl 2-methylenebutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2409-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl itaconate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl itaconate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl itaconate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ITACONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6YYJ8SBB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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